

chemical properties of 3-Fluoroquinolin-5-OL

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Compound of Interest

Compound Name: **3-Fluoroquinolin-5-OL**

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An In-depth Technical Guide to the Chemical Properties and Potential Applications of **3-Fluoroquinolin-5-ol**

Abstract

3-Fluoroquinolin-5-ol is a fluorinated heterocyclic compound belonging to the quinoline family. Its structure is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activity of quinoline derivatives, particularly fluoroquinolones. [1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making **3-Fluoroquinolin-5-ol** a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for **3-Fluoroquinolin-5-ol**, drawing upon data from analogous compounds to offer insights into its reactivity and potential biological significance.

Introduction: The Significance of Fluorinated Quinolines

Heterocyclic compounds are fundamental scaffolds in pharmaceutical development, with nitrogen-containing heterocycles being particularly prominent in the structures of many approved drugs.[2] Among these, the quinoline ring system is a recurring motif in compounds with a wide range of biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[3][4]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[\[5\]](#) The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:

- Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation.[\[1\]](#)
- Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing the potency of the drug.[\[1\]](#)
- Improved Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

3-Fluoroquinolin-5-ol, as a member of this important class of compounds, holds considerable promise as a key intermediate for the development of next-generation therapeutics, particularly in the realm of quinolone-based antibiotics and anticancer agents.[\[1\]](#)

Physicochemical Properties of 3-Fluoroquinolin-5-ol

While extensive experimental data for **3-Fluoroquinolin-5-ol** is not widely available, its core properties can be summarized and predicted based on supplier information and the general characteristics of related compounds.

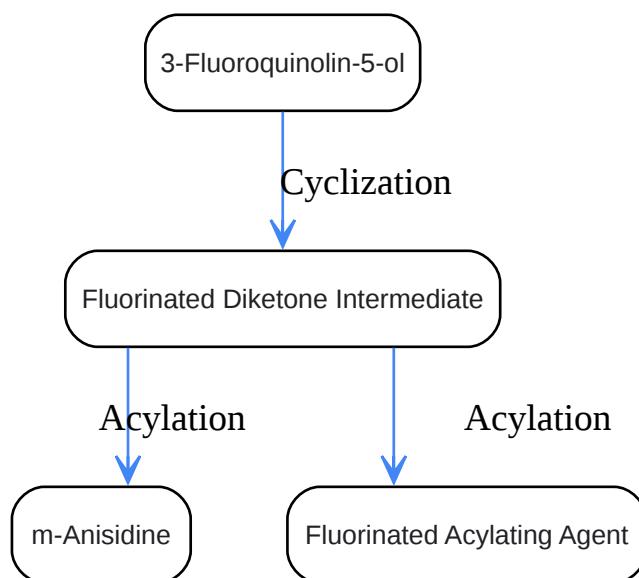
Property	Value/Information	Source
CAS Number	1261729-67-2	[1]
Molecular Formula	C ₉ H ₆ FNO	[1]
Molecular Weight	163.15 g/mol	[1]
Boiling Point	316.6 ± 22.0 °C at 760 mmHg	[1]
Appearance	Likely a solid at room temperature (inferred from related compounds)	[6] [7]
Storage	Room temperature, dry and sealed	[1]

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Pathway

A definitive, published synthesis for **3-Fluoroquinolin-5-ol** is not readily available in the reviewed literature. However, by examining established synthetic routes for analogous fluorinated quinolines and quinolinols, a plausible synthetic strategy can be proposed. A common approach to quinoline synthesis is the Combes quinoline synthesis or a variation thereof.

Diagram 1: Proposed Retrosynthetic Pathway for **3-Fluoroquinolin-5-ol**



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A potential retrosynthetic approach to **3-Fluoroquinolin-5-ol**.

A forward synthesis could involve the reaction of a suitably substituted aniline with a β -diketone, followed by cyclization. For **3-Fluoroquinolin-5-ol**, a potential starting material would be 3-aminophenol, which would need to be appropriately protected and then reacted with a fluorinated β -dicarbonyl compound.

Key Reactions and Reactivity Profile

The chemical reactivity of **3-Fluoroquinolin-5-ol** will be dictated by the interplay of the quinoline ring system, the hydroxyl group, and the fluorine substituent.

- **Hydroxyl Group:** The phenolic hydroxyl group at the 5-position is expected to be acidic and can undergo reactions typical of phenols, such as etherification and esterification. It also activates the ring towards electrophilic aromatic substitution.
- **Quinoline Nitrogen:** The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated.
- **Fluorine Substituent:** The electron-withdrawing nature of the fluorine atom at the 3-position will influence the electron density of the quinoline ring, affecting its reactivity in substitution reactions.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of **3-Fluoroquinolin-5-ol**. A combination of chromatographic and spectroscopic techniques would be employed.[8][9][10]

Analytical Technique	Purpose	Expected Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification. [8]	A single major peak indicating high purity. Retention time will depend on the column and mobile phase used.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of C_9H_6FNO .
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation.	1H NMR will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl groups. ^{13}C NMR will show nine distinct carbon signals. ^{19}F NMR will show a signal characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching of the quinoline ring, and the C-F bond.

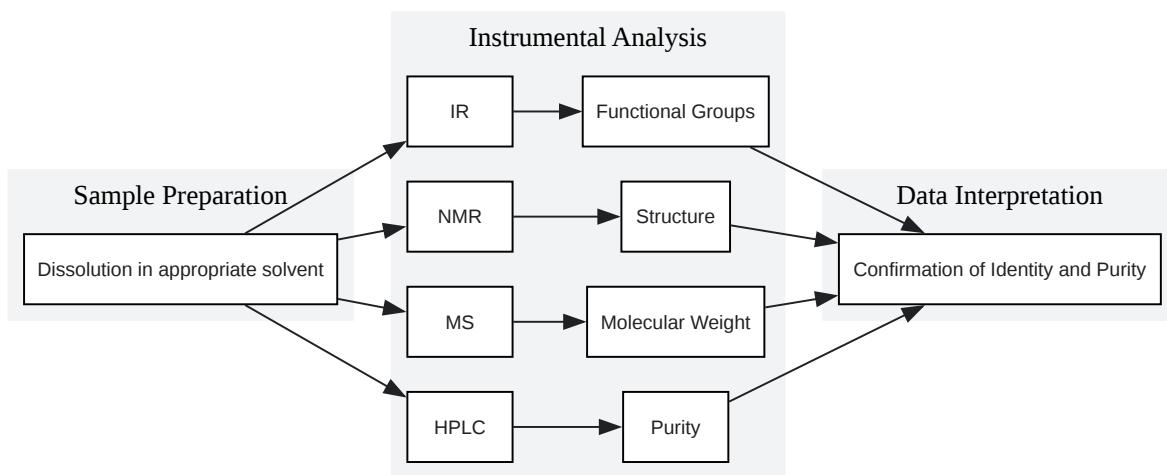
Standard Operating Procedure: HPLC Analysis of Fluoroquinolone Analogs

This protocol is a general guideline for the analysis of fluoroquinolone-type compounds and should be optimized for **3-Fluoroquinolin-5-ol**.[\[8\]](#)[\[9\]](#)

- Preparation of Mobile Phase: A common mobile phase for reversed-phase HPLC analysis of fluoroquinolones consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[\[11\]](#)

- Sample Preparation: Accurately weigh and dissolve the **3-Fluoroquinolin-5-ol** standard and sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
- Detection: UV detection at a wavelength determined by the UV spectrum of **3-Fluoroquinolin-5-ol** (typically in the range of 280-340 nm for fluoroquinolones).[\[12\]](#)
- Column Temperature: 25-30 °C.
- Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be calculated based on the area percentage of the main peak.

Diagram 2: Workflow for Analytical Characterization



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A generalized workflow for the analytical characterization of **3-Fluoroquinolin-5-ol**.

Potential Biological Activity and Applications

While direct biological data for **3-Fluoroquinolin-5-ol** is scarce, its structural similarity to known bioactive fluoroquinolones allows for informed speculation on its potential therapeutic applications.

Antibacterial Potential

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The core quinolone scaffold is crucial for this activity. It is plausible that **3-Fluoroquinolin-5-ol** could serve as a precursor to more complex molecules with antibacterial properties.[1] Further derivatization, particularly at the nitrogen and potentially at the hydroxyl group, would be necessary to develop potent antibacterial agents.

Anticancer Potential

In recent years, fluoroquinolone derivatives have been investigated as potential anticancer agents.[14][15] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, leading to DNA damage and apoptosis.[14] The planar quinoline ring system can intercalate into DNA, and various substituents can enhance this interaction and overall cytotoxic activity. The unique electronic properties conferred by the fluorine and hydroxyl groups of **3-Fluoroquinolin-5-ol** make it an interesting starting point for the design of novel anticancer compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **3-Fluoroquinolin-5-ol**. The following guidelines are based on safety data for structurally similar compounds.[6][7][16][17]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[16]
- Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[6]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
 - Ingestion: Rinse mouth and seek immediate medical attention.[16]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Future Directions

3-Fluoroquinolin-5-ol represents a promising yet underexplored molecule. Future research should focus on:

- Development and Optimization of a Synthetic Route: Establishing a reliable and scalable synthesis is the first critical step.
- Comprehensive Spectroscopic and Physicochemical Characterization: Detailed experimental data is needed to fully understand its properties.
- Exploration of Derivatization Strategies: Synthesizing a library of derivatives by modifying the hydroxyl and amino functionalities to explore structure-activity relationships.
- In Vitro Biological Screening: Evaluating the antibacterial and anticancer activities of the parent compound and its derivatives against a panel of relevant cell lines.

Conclusion

3-Fluoroquinolin-5-ol is a strategically designed molecule that combines the biologically privileged quinoline scaffold with the beneficial properties of fluorine substitution. While specific data on this compound is limited, its potential as a key building block in the synthesis of novel pharmaceuticals is significant. This guide has provided a framework for understanding its chemical properties, potential synthesis, and analytical characterization, drawing upon the extensive knowledge base of the broader fluoroquinolone class. Further investigation into this compound is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

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